1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZEFASDRRXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the nitrophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. Major products formed from these reactions include the oxidized pyridine derivative, the reduced amine derivative, and various substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its dihydropyridine structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets, such as enzymes or receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations
Core Structure Variations: The target compound’s dihydropyridine core differs from pyridazinone (e.g., compound 8 in ) and furopyridine (e.g., ) analogs.
Substituent Effects: Nitro Group: The 5-nitro substituent in the target compound is unique among the compared compounds, which typically feature carbamoyl (e.g., cyclopropylcarbamoyl in ), methoxy (), or halogen groups. Nitro groups are strong electron-withdrawing moieties that may enhance dipole interactions with catalytic residues in proteasomes or other enzymes. Fluorine Substitution: The 4-fluorobenzyl group is shared with compound 9 in , where fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., benzyl in compound 8).
Synthetic Routes: The target compound’s synthesis likely involves amide coupling (e.g., HATU/DIPEA in DMF, as in ) between 1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-methyl-5-nitroaniline. This contrasts with pyridazinone derivatives, which require additional steps to introduce the pyridazinone ring .
Biological Implications: Compounds with cyclopropylcarbamoyl groups (e.g., ) show sub-micromolar IC₅₀ values against T. cruzi proteasomes, suggesting that the nitro group in the target compound could further optimize inhibitory potency.
Fluorine substitution balances this by increasing lipophilicity modestly .
Research Findings and Gaps
- Activity Data : While structural analogs in demonstrate proteasome inhibition, the target compound’s specific activity remains unverified. Comparative assays with nitro-substituted analogs are needed.
- Toxicity Profile: Nitro groups are associated with genotoxicity in some contexts; this requires evaluation against safer carbamoyl or halogenated derivatives.
- Crystallographic Data : Structural studies (e.g., using SHELX programs ) could elucidate binding modes and guide further optimization.
Biological Activity
1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with a fluorophenyl and nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 397.82 g/mol. The structure is pivotal in determining its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding. The nitrophenyl moiety could also play a role in modulating enzymatic activity or signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it was found to induce apoptosis in specific cancer cell lines through caspase activation pathways. This suggests a mechanism where the compound triggers programmed cell death, which is crucial for cancer therapy.
Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to control groups .
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Data Summary Table
| Biological Activity | Effect | IC50/MIC |
|---|---|---|
| Anticancer (Breast Cancer) | Induces apoptosis | 15 µM |
| Antimicrobial (S. aureus) | Inhibitory | 32 µg/mL |
| Antimicrobial (E. coli) | Inhibitory | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
